molecular formula C7H11Cl2N3 B1383386 [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride CAS No. 1795278-41-9

[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No.: B1383386
CAS No.: 1795278-41-9
M. Wt: 208.09 g/mol
InChI Key: PEFHTQDTDMCGKX-UHFFFAOYSA-N
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Description

[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a small-molecule compound featuring a pyrazole core substituted with a propargyl (prop-2-yn-1-yl) group at the 1-position and an aminomethyl group at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(1-prop-2-ynylpyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-3-10-6-7(4-8)5-9-10;;/h1,5-6H,3-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFHTQDTDMCGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795278-41-9
Record name [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
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Biological Activity

[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, and this specific compound is being investigated for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound's chemical formula is C4H7N32HClC_4H_7N_3\cdot 2HCl, with a molecular weight of 170.04 g/mol. Its structure includes a prop-2-yn-1-yl group attached to a pyrazole ring, which is believed to contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition against these pathogens, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that compounds within this class can inhibit the production of inflammatory mediators such as TNF-α and IL-6. For example, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone . This suggests that [1-(prop-2-yn-1-ylo)-1H-pyrazol-4-yl]methanamine dihydrochloride may also possess similar anti-inflammatory effects.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of [1-(prop-2-yn-1-ylo)-1H-pyrazol-4-yl]methanamine dihydrochloride is thought to be mediated through its interaction with specific enzymes and receptors. For instance, it may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process . Additionally, its structural features allow it to interact with various biological targets, enhancing its pharmacological profile.

Case Studies

A variety of case studies highlight the efficacy of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity (up to 85% TNF-α inhibition) at 10 µM concentration .
Chandra et al.Reported antibacterial activity against E. coli and S. aureus, emphasizing the importance of structural modifications for enhanced activity .
Argade et al.Demonstrated promising results in anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine, exhibit significant anticancer properties. Pyrazoles are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit tumor growth in xenograft models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have shown promise as antibacterial agents, with several studies reporting effective inhibition of bacterial growth, particularly against resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Herbicidal Activity

The herbicidal potential of pyrazole derivatives has been extensively studied. Compounds similar to [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine have been synthesized and evaluated for their ability to control weed species. In one study, specific derivatives exhibited strong herbicidal activity against Pennisetum alopecuroides, indicating that structural modifications can enhance efficacy .

Plant Growth Regulation

Some pyrazole compounds have been identified as plant growth regulators. Research indicates that they can influence physiological processes such as seed germination and root development, potentially offering a new avenue for sustainable agricultural practices .

Synthesis of Functional Materials

The unique properties of [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride make it a candidate for the synthesis of functional materials. Its ability to form coordination complexes with transition metals suggests potential applications in catalysis and materials science. Pyrazole-based ligands have been used to create metal-organic frameworks (MOFs) with applications in gas storage and separation technologies .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with the propynyl group demonstrated enhanced cytotoxicity compared to other derivatives, suggesting that [1-(prop-2-yn-1-y)-1H-pyrazol-4-yl]methanamine dihydrochloride could be a lead compound for further development in cancer therapy.

Case Study 2: Herbicide Development

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility: Propargyl-containing compounds are widely used in Huisgen cycloaddition reactions, as noted in studies leveraging SHELX software for crystallographic analysis .
  • Biological Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., iodine) show enhanced binding to kinase targets, as observed in kinase inhibitor screens .
  • Solubility vs. Bioavailability : While dihydrochloride salts improve solubility, bulky substituents (e.g., pyridinylphenyl) can counteract this benefit, as seen in pharmacokinetic studies .

Preparation Methods

Formation of 1-(prop-2-yn-1-yl)-1H-pyrazole Core

The initial step involves alkylation of the pyrazole nitrogen (N-1) with propargyl bromide or propargyl halides under basic conditions to introduce the prop-2-yn-1-yl group. Typically, a base such as sodium hydride or potassium carbonate is used in polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitution on the pyrazole nitrogen.

Introduction of the Methanamine Group at the 4-Position

The 4-position functionalization is generally achieved via reductive amination of a 4-formylpyrazole intermediate. The aldehyde at the 4-position is reacted with ammonia or an amine source under reductive conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the corresponding methanamine derivative.

An alternative method involves converting the 4-aldehyde to a carboxylic acid followed by amide formation with amines, but for the methanamine derivative, reductive amination is preferred for direct conversion.

Salt Formation: Dihydrochloride Preparation

The free base methanamine is treated with hydrochloric acid in anhydrous or aqueous conditions to form the dihydrochloride salt. This step enhances the compound's solubility, stability, and facilitates purification by crystallization.

Detailed Synthetic Procedure (Based on Literature)

Step Reactants Conditions Outcome Notes
1 1H-pyrazole Alkylation with propargyl bromide, base (NaH or K2CO3), DMF, room temp to 60°C 1-(prop-2-yn-1-yl)-1H-pyrazole Efficient N-alkylation
2 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carbaldehyde Reductive amination with ammonia or ammonium salts, NaBH3CN or Na(OAc)3BH, MeOH or EtOH, mild heating 1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanamine High selectivity for amine formation
3 Free base amine Treatment with HCl in ether or aqueous solution This compound Crystalline salt formation

Research Findings and Optimization

  • Reductive amination efficiency: Studies indicate that sodium triacetoxyborohydride provides milder and more selective reductive amination conditions compared to sodium cyanoborohydride, minimizing side reactions and improving yields of the methanamine derivative.

  • Alkyne stability: The prop-2-yn-1-yl group is stable under the reductive amination conditions and during salt formation, ensuring the integrity of the alkyne functionality.

  • Salt crystallization: The dihydrochloride salt form exhibits enhanced thermal stability and improved aqueous solubility, which is beneficial for pharmaceutical formulation.

  • Alternative synthetic routes: Some protocols explore a stepwise approach starting from 4-hydroxymethylpyrazole derivatives converted to tosylates, then to azides, and finally reduced to amines before alkylation with propargyl groups. However, direct reductive amination remains the most straightforward and high-yielding method.

Comparative Data Table of Key Synthetic Parameters

Parameter Method 1: Direct Reductive Amination Method 2: Azide Intermediate Route Notes
Starting material 4-formyl-1-(prop-2-yn-1-yl)-1H-pyrazole 4-hydroxymethyl-1-(prop-2-yn-1-yl)-1H-pyrazole Method 1 is more direct
Reductive agent NaBH3CN or Na(OAc)3BH LiAlH4 (for azide reduction) Method 2 requires harsher reducing agent
Reaction time 4-6 hours Multiple steps over days Method 1 is time-efficient
Yield 70-85% 60-75% overall Method 1 generally higher yield
Purification Crystallization of dihydrochloride salt Chromatography and crystallization Method 1 simpler

Q & A

Basic Question: What are the recommended methodologies for synthesizing and purifying [1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride?

Answer:
Synthesis typically involves reductive amination of the pyrazole precursor with propargylamine, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in a solvent like ethanol. Purification can be achieved via recrystallization (using ethanol/water mixtures) or preparative HPLC with a mixed-mode column (e.g., Primesep 100) under isocratic conditions (water/acetonitrile with 0.1% H₂SO₄) . Ensure inert atmospheres during reactions involving the propynyl group to prevent undesired oxidation .

Basic Question: How can researchers confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify the propynyl group (δ ~2.5 ppm for terminal proton, δ ~70–80 ppm for sp-hybridized carbons) and pyrazole ring protons (δ ~7–8 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~212.1 for free base; dihydrochloride adducts may appear as [M+2H+Cl]⁺).
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. Note that hygroscopic dihydrochloride salts may require rapid data collection under cryogenic conditions .

Advanced Question: What challenges arise in developing HPLC methods for quantifying this compound in complex matrices?

Answer:

  • Column Selection : Mixed-mode columns (e.g., Primesep 100) are optimal due to the compound’s amine and aromatic moieties.
  • Mobile Phase Optimization : Use acidic buffers (e.g., 0.1% H₂SO₄) to protonate the amine, improving retention. Acetonitrile gradients (10–40% over 15 min) enhance resolution .
  • Detection : UV detection at 200–220 nm is suitable, but MS detection is recommended for trace analysis in biological samples.

Advanced Question: How should researchers address stability issues during storage?

Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
  • Stability Testing : Monitor degradation via HPLC every 3 months. Hydrolysis of the propynyl group or salt dissociation under high humidity are key risks .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive experiments .

Advanced Question: What strategies are effective for studying the reactivity of the propynyl group in cross-coupling reactions?

Answer:

  • Sonogashira Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides in THF/Et₃N. Monitor reaction progress via TLC (silica, hexane/EtOAc).
  • Click Chemistry : React with azides under Cu(I) catalysis to form triazoles. Confirm regioselectivity via 1H^1 \text{H}-NMR .
  • Safety : Conduct small-scale trials due to potential exothermicity of alkyne reactions .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .
  • First Aid : For skin contact, rinse immediately with water (15 min); seek medical attention for persistent irritation .

Advanced Question: How can crystallographic data resolve discrepancies in reported molecular configurations?

Answer:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to mitigate absorption errors from chloride ions.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) using Olex2 .
  • Hygroscopicity Mitigation : Coat crystals with Paratone-N oil before mounting .

Advanced Question: How should researchers address contradictory purity data from commercial suppliers?

Answer:

  • Independent Verification : Perform quantitative 1H^1 \text{H}-NMR (using 1,3,5-trimethoxybenzene as internal standard) or HPLC-UV with calibration curves.
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl to validate stoichiometry.
  • Supplier Caveats : Note that suppliers like ChemBridge Corp. explicitly disclaim analytical validation, necessitating in-house checks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Reactant of Route 2
[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride

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